N-[(2-methylquinolin-5-yl)carbamothioyl]furan-2-carboxamide
Overview
Description
N-[(2-methylquinolin-5-yl)carbamothioyl]furan-2-carboxamide is a compound that belongs to the class of carboxamides It is characterized by the presence of a quinoline ring, a furan ring, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylquinolin-5-yl)carbamothioyl]furan-2-carboxamide typically involves the reaction of 2-methylquinoline-5-carboxylic acid with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylquinolin-5-yl)carbamothioyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or furan derivatives.
Substitution: Substituted quinoline or furan derivatives.
Scientific Research Applications
N-[(2-methylquinolin-5-yl)carbamothioyl]furan-2-carboxamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2-methylquinolin-5-yl)carbamothioyl]furan-2-carboxamide involves its interaction with cellular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
N-(2-methylquinolin-5-yl)-5-nitrofuran-2-carboxamide: Similar structure but with a nitro group instead of a carbamothioyl group.
4-hydroxy-2-quinolones: Compounds with a quinoline ring and hydroxyl group, showing different biological activities.
Uniqueness
N-[(2-methylquinolin-5-yl)carbamothioyl]furan-2-carboxamide is unique due to the presence of both quinoline and furan rings, along with the carbamothioyl group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(2-methylquinolin-5-yl)carbamothioyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-10-7-8-11-12(17-10)4-2-5-13(11)18-16(22)19-15(20)14-6-3-9-21-14/h2-9H,1H3,(H2,18,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICDHGKDTAXKBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=S)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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